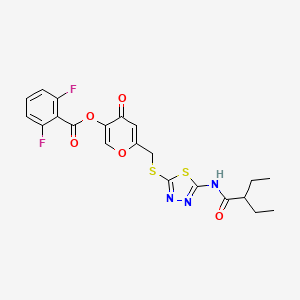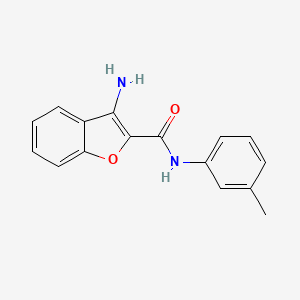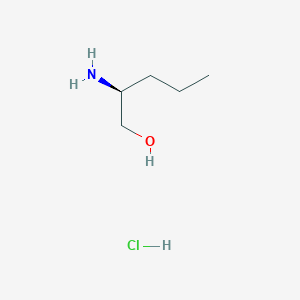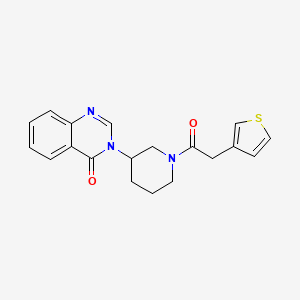![molecular formula C20H14BrN3O B2632328 2-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide CAS No. 361180-11-2](/img/structure/B2632328.png)
2-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a synthetic organic compound with the molecular formula C20H14BrN3O. It is a member of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
The synthesis of 2-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide typically involves the reaction of α-bromoketones with 2-aminopyridines. This reaction proceeds through a tandem cyclization/bromination process, often conducted in ethyl acetate with tert-butyl hydroperoxide (TBHP) as an oxidant . The reaction conditions are generally mild and metal-free, making the process environmentally friendly .
Análisis De Reacciones Químicas
2-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization: The imidazo[1,2-a]pyridine core can participate in further cyclization reactions to form more complex structures.
Aplicaciones Científicas De Investigación
2-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including potential anticancer, antiviral, and antibacterial agents.
Chemical Biology: The compound is employed in the study of biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.
Material Science: It is used in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s imidazo[1,2-a]pyridine core is known to modulate various biological pathways, including those involved in cell signaling and gene expression . The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparación Con Compuestos Similares
2-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is unique due to its specific substitution pattern and biological activity. Similar compounds include:
3-bromoimidazo[1,2-a]pyridines: These compounds share the imidazo[1,2-a]pyridine core but differ in their substitution patterns and biological activities.
N-(pyridin-2-yl)amides: These compounds are structurally related but have different functional groups and applications.
Propiedades
IUPAC Name |
2-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O/c21-16-11-5-4-10-15(16)20(25)23-19-18(14-8-2-1-3-9-14)22-17-12-6-7-13-24(17)19/h1-13H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHDAOCDXQSMBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3,4-Dimethoxybenzyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2632245.png)
![9-(5-chloro-2-methylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2632246.png)


![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2632251.png)

![4-[(tert-butoxy)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B2632253.png)

![(E)-3-[4-(2-methoxyphenyl)piperazino]-N-(2-methylphenyl)-2-butenamide](/img/structure/B2632255.png)


![2,4-DIETHYL 5-{2-[(4-CYCLOHEXYL-5-{[(4-NITROPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE](/img/structure/B2632263.png)
![5-(2-chlorophenyl)-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2632265.png)
![3-(4-CHLOROBENZENESULFONYL)-6-FLUORO-4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]QUINOLINE](/img/structure/B2632266.png)
